2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

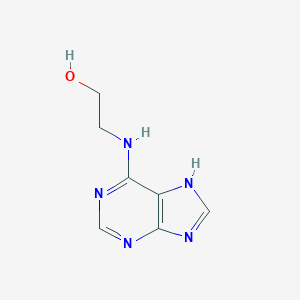

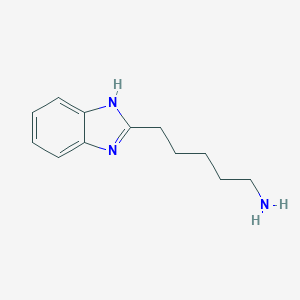

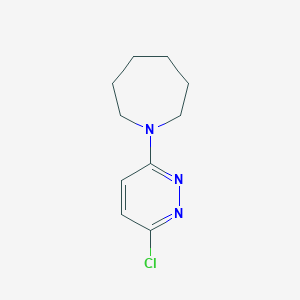

The compound “2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide” is a chemical compound with a molecular formula of C11H9ClN2O2 . It is utilized in diverse scientific research for its unique properties.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .Molecular Structure Analysis

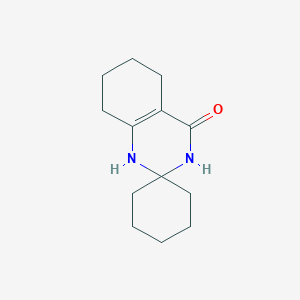

The molecular structure of this compound includes a 5-membered oxazole ring with a methyl group at the 5th position, a nitro group at the 5th position of the benzene ring, and a chloro group at the 2nd position of the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide” are not available, similar compounds have been used in various chemical reactions. For example, 2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline has been used in the synthesis of other compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.654 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide, though not directly mentioned, finds relevance in discussions of synthetic methodologies and chemical properties of closely related compounds. For instance, the synthesis and evaluation of hypoxic-selective antitumor agents involve the manipulation of nitrobenzamide derivatives, highlighting the importance of such compounds in developing targeted cancer therapies. These synthetic approaches are crucial for understanding the reactivity and potential applications of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide in medicinal chemistry and drug design (Palmer et al., 1996).

Crystal Engineering and Material Science

In crystal engineering, the study of hydrogen and halogen bonds using derivatives of nitrobenzamide illustrates the compound's potential in designing novel crystal structures. Such research can pave the way for new materials with specific properties, such as enhanced stability or unique molecular architectures (Saha, Nangia, & Jaskólski, 2005).

Environmental Science and Photocatalytic Applications

The photocatalytic degradation studies involving propyzamide, a structurally similar compound, highlight the potential of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide in environmental applications. Such studies are essential for developing methods to degrade persistent organic pollutants using photocatalysis, thereby contributing to environmental remediation efforts (Torimoto et al., 1996).

Electrochemical Analysis and Biological Interactions

Research on the electrochemical behaviors of benzoxazole compounds, which share a functional relationship with 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide, underscores the compound's potential in analytical chemistry and biological studies. Such investigations can provide insights into the redox properties and biological interactions of nitrobenzamide derivatives, facilitating their application in biochemical assays and drug discovery processes (Zeybek et al., 2009).

Safety And Hazards

properties

IUPAC Name |

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-5-7(15(17)18)2-3-9(8)12/h2-5H,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMZREGGPLYTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351254 |

Source

|

| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |

CAS RN |

313223-89-1 |

Source

|

| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)

![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)